tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 219.26 g/mol. It is classified as a pyrrolidine derivative, specifically a fluorinated analog of hydroxypyrrolidine, which is relevant in pharmaceutical chemistry due to its potential biological activities. The compound is recognized by its CAS number 1207853-00-6 and has a purity of 97% .
The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can be approached through various methods. A common synthetic route involves the use of starting materials that contain the pyrrolidine ring structure, followed by functionalization to introduce the fluoromethyl group and the tert-butyl ester. Techniques such as:
The specific conditions and reagents used in these reactions can vary, but they generally aim to achieve high yields and selectivity for the desired stereoisomeric form .
The molecular structure of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate features a pyrrolidine ring with several substituents:
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1C[C@@H](O)C[C@H]1CF
, indicating its stereochemistry at specific carbon centers .
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity. Additionally, the fluoromethyl group may influence lipophilicity and metabolic stability, affecting pharmacokinetics .
Key physical and chemical properties of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has significant applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4